(3S,4R)-GNE-6893

HPK1 inhibition Biochemical potency Kinase assay

[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate (also known as GNE-6893) is an orally bioavailable small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1/MAP4K1). HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition enhances immune function.

Molecular Formula C23H24FN5O4
Molecular Weight 453.5 g/mol
Cat. No. B12396511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-GNE-6893
Molecular FormulaC23H24FN5O4
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC1COCC1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5
InChIInChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m0/s1
InChIKeyABFKLHVMHUGOBS-GTNSWQLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GNE-6893 ((3R,4S)-4-Methyloxolan-3-yl Carbamate) as a High-Potency, Selective HPK1 Inhibitor for Cancer Immunotherapy Research


[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate (also known as GNE-6893) is an orally bioavailable small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1/MAP4K1) [1]. HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition enhances immune function [1]. GNE-6893 was developed through fragment-based screening and structure-based drug design, demonstrating subnanomolar biochemical inhibition and robust activation of TCR signaling in primary human T-cells [1].

GNE-6893 Cannot Be Replaced by Other HPK1 Inhibitors Without Verifying Potency, Selectivity, and Functional Window


HPK1 inhibitors vary dramatically in biochemical potency (Ki/IC50 ranging from <0.019 nM to >4 nM), cellular functional activity (pSLP76 IC50 from 44 nM to >280 nM; IL2 EC50 from 6.4 nM to >100 nM), and kinome selectivity (inhibition of 9 versus >100 off-target kinases) [1][2]. GNE-6893 achieves a uniquely broad functional window (>3000-fold between IL2 EC(0.5×) and IC(0.5×)) and a favorable in vitro safety profile, including low hERG liability (IC50 = 28 µM) [1]. Substituting a different HPK1 inhibitor without confirming these performance dimensions may yield inadequate T-cell activation, excessive off-target toxicity, or poor oral exposure, undermining experimental outcomes and procurement value.

GNE-6893 Comparative Performance Benchmarks: Potency, Selectivity, and Safety


GNE-6893 Demonstrates Subnanomolar HPK1 Ki, Exceeding Potency of Lead Compound 1 and Clinical Candidate CFI-402411

GNE-6893 exhibits a Ki of <0.019 nM against HPK1 , which is >250-fold more potent than the lead compound 1 (Ki = 4.9 nM) from which it was optimized [1]. This potency also exceeds that of the clinical-stage HPK1 inhibitor CFI-402411, which has a reported IC50 of 4.0±1.3 nM [2].

HPK1 inhibition Biochemical potency Kinase assay

GNE-6893 Achieves Potent Cellular pSLP76 Inhibition, Improving on the Lead Series by >6-Fold

In Jurkat cells, GNE-6893 inhibits anti-CD3/anti-CD28-induced SLP76 phosphorylation with an IC50 of 44 nM . This represents a >6-fold improvement over the lead compound 1, which exhibited a pSLP76 IC50 of 280 nM [1].

pSLP76 phosphorylation Jurkat cell assay Cellular potency

GNE-6893 Exhibits a >3000-Fold Functional Window in Primary Human T-Cell IL2 Assay, a Key Selectivity Metric

In primary human T-cells stimulated with anti-CD3 and anti-CD28, GNE-6893 elevates IL2 secretion with an EC50 of 6.4 nM and demonstrates a functional window of more than 3000-fold between the IL2 EC(0.5×) (activation) and IL2 IC(0.5×) (suppression) [1]. This wide window reflects a high degree of kinome selectivity and the absence of significant off-target immunosuppressive activity [1].

IL2 secretion Functional selectivity Primary human T-cells

GNE-6893 Demonstrates Broad Kinome Selectivity with 347 of 356 Kinases Unaffected at 0.1 µM

In a 356-kinase panel, GNE-6893 at 0.1 µM inhibited only 9 kinases by >50%, meaning 347 kinases (97.5%) were minimally affected [1]. Among the few inhibited off-targets were members of the MAP4K family (GCK IC50 = 1.3 nM; GLK IC50 = 0.72 nM) [1]. This profile is substantially cleaner than many earlier HPK1 inhibitors, which often show >50% inhibition against >30 kinases [2].

Kinase selectivity Off-target profiling Kinome screen

GNE-6893 Exhibits Low Cardiac hERG Liability (IC50 = 28 µM), Favorable for In Vivo Safety

GNE-6893 showed no significant inhibition of the cardiac hERG potassium channel (IC50 = 28 µM) and minimal effects on NaV1.5 and CaV1.2 channels (estimated IC50 >10 µM) [1]. This safety profile compares favorably to many kinase inhibitors that exhibit hERG IC50 values in the low micromolar range [2].

hERG channel Cardiac safety In vitro toxicology

GNE-6893 Is Projected to Achieve Human Oral Exposure Sufficient for Target Coverage at 300 mg BID

Based on preclinical pharmacokinetic studies, GNE-6893 is projected to maintain steady-state plasma concentrations above the human whole blood pSLP76 IC50 (320 nM) when dosed orally at 300 mg twice daily (BID) [1]. This contrasts with other HPK1 inhibitors such as compound 5i, which displays variable oral bioavailability (F = 27–49%) across species [2], and HPK1-IN-54, which exhibits only moderate in vivo clearance .

Oral bioavailability Human pharmacokinetics Dose projection

GNE-6893: Recommended Applications in Cancer Immunotherapy and Kinase Selectivity Profiling


In Vitro and In Vivo HPK1 Target Validation in Cancer Immunotherapy Models

GNE-6893 is well-suited for both in vitro cellular assays (Jurkat pSLP76 IC50 = 44 nM; primary T-cell IL2 EC50 = 6.4 nM) and in vivo syngeneic mouse cancer models, where its favorable oral PK and wide functional window (>3000-fold) enable robust target engagement and immune activation [1]. The compound's low hERG liability (IC50 = 28 µM) supports chronic dosing in efficacy studies [1].

Benchmarking HPK1 Inhibitor Potency and Selectivity in Screening Cascades

Given its subnanomolar Ki (<0.019 nM) and exceptional kinome selectivity (347/356 kinases unaffected at 0.1 µM), GNE-6893 serves as a high-potency, selective reference compound for benchmarking novel HPK1 inhibitors in biochemical and cellular screening panels [2]. Its well-characterized selectivity profile helps identify off-target liabilities of new chemical matter.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral HPK1 Inhibitors

The preclinical PK data and human dose projection (300 mg BID for target coverage) for GNE-6893 provide a valuable dataset for PK/PD modeling of oral HPK1 inhibitors [1]. Researchers can use GNE-6893 to calibrate in vivo target engagement assays and establish exposure-response relationships in tumor models.

Structural Biology and Fragment-Based Drug Design Reference

Cocrystal structures of GNE-6893 bound to the HPK1 kinase domain (PDB: 9BJ1, 9BI8) reveal key interactions with the hinge region and the folded P-loop conformation [1][3]. These structural data facilitate structure-based optimization of HPK1 inhibitors and understanding of carbamate-mediated selectivity.

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